tert-Butyl 4-[3-(3-cyanophenyl)ureido]piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-[3-(3-cyanophenyl)ureido]piperidine-1-carboxylate: is a synthetic organic compound with the molecular formula C18H24N4O3 It is characterized by a piperidine ring substituted with a tert-butyl group and a urea linkage to a cyanophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-[3-(3-cyanophenyl)ureido]piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization reactions involving appropriate precursors.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a base.
Urea Linkage Formation: The urea linkage is formed by reacting an isocyanate with an amine. In this case, 3-(3-cyanophenyl)isocyanate reacts with piperidine-1-carboxylate.
Final Assembly: The final compound is assembled by coupling the urea-linked intermediate with the tert-butyl-substituted piperidine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed under acidic or basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Primary amines from the nitrile group.
Substitution: Various substituted derivatives on the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-[3-(3-cyanophenyl)ureido]piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the interactions of urea-containing molecules with biological targets. It may serve as a probe to investigate enzyme activities or receptor binding.
Medicine
In medicinal chemistry, the compound is explored for its potential pharmacological properties. Its structural features suggest it could interact with various biological pathways, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity profile make it suitable for various applications, including coatings and polymers.
Mechanism of Action
The mechanism of action of tert-Butyl 4-[3-(3-cyanophenyl)ureido]piperidine-1-carboxylate involves its interaction with specific molecular targets. The urea linkage can form hydrogen bonds with proteins, potentially inhibiting enzyme activity or modulating receptor functions. The cyanophenyl group may interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate
- tert-Butyl 4-(3-nitrophenyl)piperidine-1-carboxylate
- tert-Butyl 4-(3-methylphenyl)piperidine-1-carboxylate
Uniqueness
Compared to similar compounds, tert-Butyl 4-[3-(3-cyanophenyl)ureido]piperidine-1-carboxylate is unique due to the presence of both a urea linkage and a cyanophenyl group. This combination provides distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
tert-butyl 4-[(3-cyanophenyl)carbamoylamino]piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-18(2,3)25-17(24)22-9-7-14(8-10-22)20-16(23)21-15-6-4-5-13(11-15)12-19/h4-6,11,14H,7-10H2,1-3H3,(H2,20,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEOOAFCFICRGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)NC2=CC=CC(=C2)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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